13-Leu-motilin

Vue d'ensemble

Description

KW-5139, également connu sous le nom de [Leu13]-Motilin, est un analogue de la motilin. La motilin est une hormone peptidique qui joue un rôle crucial dans la régulation de la motilité gastro-intestinale. KW-5139 a été étudié pour sa capacité à stimuler la motilité gastro-intestinale, ce qui en fait un agent thérapeutique potentiel pour les troubles du système digestif .

Méthodes De Préparation

La préparation de KW-5139 implique des voies de synthèse qui incluent généralement des techniques de synthèse peptidique. Une méthode implique l'utilisation de la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Après la synthèse, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

KW-5139 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus méthionine de la chaîne peptidique, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les ponts disulfures au sein du peptide peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés pour créer des analogues avec des propriétés différentes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le DTT.

4. Applications de recherche scientifique

KW-5139 a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides. En biologie, KW-5139 est utilisé pour étudier les mécanismes de la motilité gastro-intestinale et le rôle des récepteurs de la motilin. En médecine, il a des applications thérapeutiques potentielles pour le traitement des troubles gastro-intestinaux en stimulant la motilité gastro-intestinale. Dans l'industrie, KW-5139 peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la motilin .

5. Mécanisme d'action

KW-5139 exerce ses effets en agissant comme un agoniste du récepteur de la motilin, également connu sous le nom de GPR38. Lors de la liaison au récepteur de la motilin, KW-5139 active des voies de signalisation intracellulaires qui conduisent à la contraction des cellules musculaires lisses du tractus gastro-intestinal. Cela se traduit par une augmentation de la motilité gastro-intestinale. Les cibles moléculaires impliquées dans ce processus comprennent le récepteur de la motilin et les molécules de signalisation en aval telles que les protéines G et les seconds messagers .

Applications De Recherche Scientifique

Prokinetic Effects

Clinical Applications:

13-Leu-motilin has been investigated for its prokinetic effects, particularly in conditions characterized by delayed gastric emptying or stasis. A study involving patients who underwent pylorus-preserving pancreatoduodenectomy (PPPD) demonstrated that administration of KW-5139 significantly improved gastric motility compared to placebo. The gastric motility index increased markedly after treatment, indicating enhanced gastric contractions and reduced gastric juice output .

Mechanism of Action:

The prokinetic action of this compound is attributed to its ability to bind to motilin receptors (MLN-Rs) located on smooth muscle cells in the gastrointestinal tract. This binding stimulates cholinergic activity, leading to increased contractions in the gastric antrum and other segments of the gut .

Gastrointestinal Disorders

Applications in Pathological Conditions:

Research has shown that this compound can be effective in treating various gastrointestinal disorders characterized by impaired motility. For instance, it has been studied for its potential to alleviate symptoms in patients with functional dyspepsia and gastroparesis. In these conditions, the peptide's ability to enhance gastric emptying can lead to symptomatic relief .

Case Studies:

In a controlled trial involving patients with early gastric stasis post-surgery, administration of KW-5139 resulted in a significant reduction in the time taken for phase III activity of the migrating motor complex to resume, compared to control groups receiving saline . This finding underscores its therapeutic potential in postoperative recovery scenarios.

Cardiovascular Effects

Impact on Cardiovascular Function:

Interestingly, this compound has also been observed to exert effects on cardiovascular function. In studies conducted on canine models, it was found that this compound could induce transient hypotension while simultaneously stimulating gastric motility . This dual action suggests that this compound may have broader implications beyond gastrointestinal applications.

Research on Motilin Receptor Agonists

Comparative Studies:

Research comparing various motilin receptor agonists has highlighted the unique properties of this compound. It exhibits a high affinity for MLN-Rs and demonstrates significant contractile activity in isolated muscle preparations from different species, including rabbits and dogs . These findings suggest that this compound could serve as a model compound for developing new therapeutic agents targeting motility disorders.

Mécanisme D'action

KW-5139 exerts its effects by acting as an agonist of the motilin receptor, also known as GPR38. Upon binding to the motilin receptor, KW-5139 activates intracellular signaling pathways that lead to the contraction of smooth muscle cells in the gastrointestinal tract. This results in increased gastrointestinal motility. The molecular targets involved in this process include the motilin receptor and downstream signaling molecules such as G-proteins and second messengers .

Comparaison Avec Des Composés Similaires

KW-5139 est unique en sa capacité à cibler spécifiquement le récepteur de la motilin et à stimuler la motilité gastro-intestinale. Des composés similaires comprennent d'autres analogues de la motilin tels que l'érythromycine et la ghréline. L'érythromycine, un antibiotique, agit également comme un agoniste du récepteur de la motilin et stimule la motilité gastro-intestinale, mais elle possède des propriétés antibactériennes supplémentaires. La ghréline, une autre hormone peptidique, a un éventail d'effets plus large, notamment la stimulation de l'appétit et la régulation de l'équilibre énergétique, en plus de ses effets sur la motilité gastro-intestinale .

Activité Biologique

Introduction

13-Leu-motilin, also known as KW-5139, is a synthetic analog of the gastrointestinal peptide motilin, which plays a crucial role in regulating gastrointestinal motility. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and comparative studies with natural motilin.

Motilin is a 22-amino-acid peptide primarily produced in the M cells of the small intestine. It is known for stimulating gastric motility and coordinating contractions in the gastrointestinal tract. The biological activity of motilin is largely attributed to its N-terminal region, particularly the first seven residues, which are essential for receptor binding and activation.

Key Structural Features

- N-terminal Region : Critical for binding and biological activity.

- C-terminal Region : Stabilizes the binding to motilin receptors (MLN-Rs) through an α-helical structure.

Studies indicate that modifications to specific amino acids can significantly alter the potency of motilin analogs. For instance, substitutions at positions 1 (Phe), 4 (Ile), and 7 (Tyr) have shown a marked reduction in biological activity .

Table 1: Structure-Activity Relationship of Motilin Analogues

| Amino Acid Position | Original Residue | Substituted Residue | Effect on Activity |

|---|---|---|---|

| 1 | Phe | Ala | Significant drop |

| 4 | Ile | Ala | Largest drop |

| 7 | Tyr | Ala | Moderate drop |

Gastrointestinal Motility

This compound has been shown to stimulate gastrointestinal motility effectively. In various studies, it has been demonstrated to induce contractions in isolated segments of the rabbit duodenum and enhance gastric emptying in vivo .

Case Study: Effect on Gastric Stasis

A clinical study investigated the efficacy of KW-5139 in treating early gastric stasis following surgical procedures. The results indicated that KW-5139 significantly improved gastric emptying times compared to control groups, suggesting its potential as a prokinetic agent .

Comparative Studies with Natural Motilin

Research comparing this compound with natural porcine motilin revealed that while both compounds activate gastrointestinal motility, the synthetic analog exhibits enhanced stability and prolonged action due to its modified structure. This stability allows for more consistent therapeutic effects without rapid degradation by gastrointestinal enzymes .

Table 2: Comparative Efficacy of this compound vs. Natural Motilin

| Parameter | This compound (KW-5139) | Natural Motilin |

|---|---|---|

| Stability | High | Moderate |

| Duration of Action | Prolonged | Short |

| Gastrointestinal Contraction | Strong | Moderate |

Propriétés

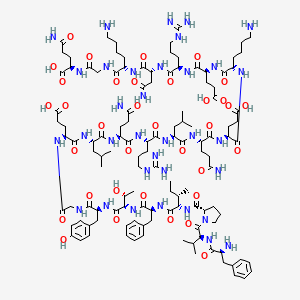

IUPAC Name |

(2R)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,87-,97-,98-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZQXMKARUPQI-DFIBRNPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H190N34O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208221 | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2681.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-69-7 | |

| Record name | 13-Leu-motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.